Heteroxanthine, 1,3-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heteroxanthine, 1,3-diethyl- is a synthetic organic compound with the molecular formula C10H14N4O2. It belongs to the class of xanthine derivatives, which are known for their biological activity and presence in various pharmacological agents. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 1 and 3 of the xanthine core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Heteroxanthine, 1,3-diethyl- typically involves the alkylation of xanthine derivatives. One common method is the reaction of xanthine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of Heteroxanthine, 1,3-diethyl- can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Types of Reactions:
Oxidation: Heteroxanthine, 1,3-diethyl- can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the ethyl groups, where nucleophiles such as halides or amines replace the ethyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of Heteroxanthine, 1,3-diethyl-.
Reduction: Dihydro-Heteroxanthine, 1,3-diethyl-.
Substitution: Various substituted xanthine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Heteroxanthine, 1,3-diethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex xanthine derivatives.
Biology: Studied for its potential effects on enzyme activity, particularly those involved in purine metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Heteroxanthine, 1,3-diethyl- involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit the activity of enzymes like xanthine oxidase, leading to a decrease in the production of uric acid. This mechanism is particularly relevant in the treatment of conditions like gout, where uric acid levels are elevated.
Vergleich Mit ähnlichen Verbindungen
Caffeine: A stimulant found in coffee and tea.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Heteroxanthine, 1,3-diethyl- stands out due to its specific substitution pattern, which can lead to unique interactions with biological targets and distinct therapeutic potentials.
Eigenschaften
CAS-Nummer |
31617-39-7 |
---|---|
Molekularformel |
C10H14N4O2 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-13-8-7(12(3)6-11-8)9(15)14(5-2)10(13)16/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
WGMHUEQTUNLCNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.